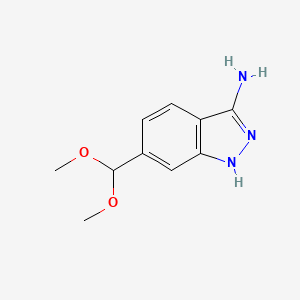

6-(Dimethoxymethyl)-1H-indazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(dimethoxymethyl)-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-14-10(15-2)6-3-4-7-8(5-6)12-13-9(7)11/h3-5,10H,1-2H3,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPVZIUSZGCCMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC2=C(C=C1)C(=NN2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Dimethoxymethyl 1h Indazol 3 Amine

Retrosynthetic Analysis of the 6-(Dimethoxymethyl)-1H-indazol-3-amine Scaffold

A retrosynthetic analysis of this compound (I) reveals several potential synthetic disconnections. The most common and direct approach to the 3-aminoindazole core involves the cyclization of a suitably substituted 2-halobenzonitrile with hydrazine. This leads to the primary disconnection of the pyrazole (B372694) ring, identifying a substituted 2-halobenzonitrile as a key precursor.

Following this logic, the target molecule I can be disconnected at the N1-N2 and C3-N2 bonds of the indazole ring. This points to a precursor such as 4-(dimethoxymethyl)-2-fluorobenzonitrile (II) . The formation of the 3-aminoindazole ring from a 2-fluorobenzonitrile (B118710) and hydrazine is a well-established transformation in heterocyclic chemistry.

Further disconnection of the dimethoxymethyl group in precursor II reveals a formyl group, suggesting that 4-formyl-2-fluorobenzonitrile (III) is a viable earlier intermediate. The dimethoxymethyl group serves as a stable protecting group for the aldehyde functionality, which can be introduced through acetalization. The formyl group in III can, in turn, be derived from a methyl group via oxidation or from a bromo-substituent via a formylation reaction. This retrosynthetic pathway is outlined below:

Retrosynthetic Pathway:

This analysis forms the basis for the linear synthetic approaches discussed in the following section.

Classical Synthetic Approaches to this compound

Classical syntheses of this compound have primarily relied on multi-step linear sequences.

Multi-Step Linear Syntheses

A common linear synthesis begins with a commercially available substituted toluene derivative. For instance, a plausible route could start from 4-methyl-2-nitrobenzonitrile. The synthesis would proceed through the following key transformations:

Functional Group Transformation : The methyl group is first converted to a functional group that can be transformed into the dimethoxymethyl group. This can be achieved through radical bromination of the methyl group to a bromomethyl group, followed by oxidation to an aldehyde.

Protection of the Aldehyde : The resulting formyl group is then protected as a dimethyl acetal (B89532). This is a crucial step to prevent unwanted side reactions of the aldehyde in subsequent steps.

Reduction of the Nitro Group : The nitro group is reduced to an amino group.

Sandmeyer Reaction : The amino group is then converted to a fluoro group via a Sandmeyer-type reaction.

Indazole Ring Formation : The final step involves the cyclization of the resulting 2-fluorobenzonitrile derivative with hydrazine to form the 3-aminoindazole ring.

A similar synthetic strategy has been reported for other substituted 1H-indazol-3-amines, starting from precursors like 5-bromo-2-fluorobenzonitrile, which is refluxed with hydrazine hydrate to yield the corresponding 5-bromo-1H-indazol-3-amine in high yield nih.gov. This highlights the robustness of the cyclization step.

| Step | Reaction | Reagents and Conditions |

| 1 | Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl4, reflux |

| 2 | Oxidation | Sodium bicarbonate, DMSO, heat |

| 3 | Acetalization | Methanol, Acid catalyst (e.g., HCl), reflux |

| 4 | Reduction | Fe/HCl or H2/Pd-C |

| 5 | Diazotization/Fluorination | NaNO2, HBF4 |

| 6 | Cyclization | Hydrazine hydrate, reflux |

Convergent Synthetic Strategies

While less common for this specific molecule, a convergent approach could also be envisioned. This strategy would involve the synthesis of two key fragments that are then coupled together in a later stage.

One possible convergent strategy could involve the preparation of a pre-functionalized benzene (B151609) ring and a separate pyrazole-containing fragment. For instance, one fragment could be a boronic acid derivative of the protected aldehyde, which is then coupled with a halogenated 3-aminopyrazole derivative using a palladium-catalyzed cross-coupling reaction. However, this approach is generally more complex for the synthesis of the indazole core itself compared to the linear cyclization approach.

Modern Advancements in the Synthesis of this compound

Recent advancements in synthetic organic chemistry have introduced more efficient and environmentally friendly methods for the synthesis of indazole derivatives.

Catalytic Methods for Indazole Ring Formation

The formation of the indazole ring, a key step in the synthesis of this compound, can be facilitated and improved by the use of metal catalysts.

Copper-Catalyzed Reactions : Copper-catalyzed coupling reactions of 2-halobenzonitriles with hydrazine derivatives have been shown to proceed smoothly to provide substituted 3-aminoindazoles organic-chemistry.org. These reactions often offer milder conditions and broader functional group tolerance compared to non-catalyzed methods. For the synthesis of the target molecule, a copper(I) catalyst could be employed in the cyclization of 4-(dimethoxymethyl)-2-fluorobenzonitrile with hydrazine.

Palladium-Catalyzed Reactions : Palladium catalysts are also widely used in the synthesis of N-heterocycles. A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone hydrazone, followed by an acidic deprotection and cyclization sequence organic-chemistry.org. While this adds steps, it can be advantageous for certain substrates.

| Catalyst System | Precursor Type | Reaction Conditions | Advantages |

| Copper(I) salts | 2-Halobenzonitrile | Ligand, Base, Solvent (e.g., DMF) | Milder conditions, good yields |

| Palladium(0) complexes | 2-Bromobenzonitrile | Phosphine ligand, Base, Solvent (e.g., Toluene) | High efficiency, applicable to various substrates |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to reduce environmental impact.

Use of Greener Solvents : Traditional syntheses often employ hazardous organic solvents. Modern approaches explore the use of greener alternatives such as polyethylene glycol (PEG) or even water for the synthesis of indazole derivatives. For example, a copper(I) oxide nanoparticle-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide has been developed in PEG as a green solvent organic-chemistry.org.

Catalysis and Atom Economy : The use of catalytic methods, as discussed above, is inherently a green approach as it reduces the need for stoichiometric reagents, thereby increasing atom economy and reducing waste.

Milder Reaction Conditions : The development of reactions that proceed under milder conditions, such as using ammonium chloride as a mild acid catalyst for the synthesis of 1H-indazoles in ethanol, contributes to a greener process by reducing energy consumption samipubco.com. The synthesis of this compound could potentially be adapted to utilize such milder and more environmentally benign conditions.

Flow Chemistry Applications in this compound Production

The synthesis of substituted indazoles, including 3-amino analogues, has been significantly advanced by the adoption of flow chemistry. This technology offers substantial improvements over traditional batch processing in terms of safety, reproducibility, and scalability. mtroyal.caresearchgate.net The production of indazoles often involves the reaction of ortho-substituted aryl aldehydes or nitriles with hydrazine derivatives, a process that can be hazardous in batch mode due to exothermic reactions or the handling of unstable intermediates. clockss.org

Flow chemistry mitigates these risks by using microreactors or coiled tubes with small internal volumes, which allows for superior heat and mass transfer. clockss.org This precise control enables reactions to be run at high temperatures and pressures safely, often accelerating reaction rates and improving yields. For the synthesis of 3-aminoindazoles, a common route involves the condensation of an appropriately substituted o-fluorobenzonitrile with a hydrazine source. In a flow setup, the reactants are continuously pumped and mixed, passing through a heated reaction coil to effect the cyclization. acs.org This approach allows for the rapid, on-demand synthesis of multigram quantities of pharmaceutically relevant indazole fragments. mtroyal.caresearchgate.net While specific studies on the flow production of this compound are not extensively detailed in the literature, this methodology represents a state-of-the-art, safe, and efficient strategy for its large-scale preparation. clockss.org

Derivatization Strategies of this compound

The structure of this compound features three primary sites for further chemical modification: the two nitrogen atoms of the indazole ring (N-1 and N-2) and the amino group at the C3 position. These sites allow for a wide range of derivatization strategies to modulate the compound's physicochemical and pharmacological properties.

The presence of two nitrogen atoms in the pyrazole moiety of the indazole ring allows for functionalization, most commonly through alkylation, acylation, or arylation. A significant challenge in these reactions is controlling the regioselectivity, as substitution can occur at either the N-1 or N-2 position. The outcome is often influenced by the steric and electronic nature of substituents on the indazole ring, the choice of electrophile, and the reaction conditions (base, solvent, temperature). nih.govbeilstein-journals.org

N-alkylation of the indazole scaffold is a widely used transformation, but it frequently yields a mixture of N-1 and N-2 regioisomers, which can be difficult to separate. nih.gov The thermodynamic stability typically favors the 1H-indazole tautomer, while the 2H-tautomer is often the kinetic product. beilstein-journals.org The choice of base and solvent system is critical for directing the regioselectivity. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N-1 selectivity across a range of C-3 substituted indazoles. nih.govd-nb.info Conversely, conditions can be optimized to favor the N-2 isomer, such as by employing substrates with electron-withdrawing groups at the C-7 position. nih.govd-nb.info

N-acylation of indazoles is generally more regioselective than N-alkylation. The reaction typically favors the formation of the N-1 acylated product. This preference is attributed to the thermodynamic stability of the N-1 acylindazole, to which the initially formed N-2 kinetic product can isomerize under the reaction conditions. beilstein-journals.orgd-nb.info In the context of 3-aminoindazoles, acylation can also occur at the C3-amino group, a reaction that proceeds under alkaline conditions using reagents like chloroacetic anhydride. nih.gov

| Indazole Substrate | Alkylating Agent | Base/Solvent | N-1 : N-2 Ratio | Reference |

|---|---|---|---|---|

| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH in THF | >99 : <1 | d-nb.info |

| 3-Methyl-1H-indazole | n-Pentyl bromide | NaH in THF | 1 : 1.3 | d-nb.info |

| 6-Nitro-1H-indazole | Methyl iodide | - | 1 : 5 (plus dimethylated product) | researchgate.net |

| Methyl 1H-indazole-7-carboxylate | n-Pentyl bromide | NaH in THF | <1 : >99 | nih.gov |

N-arylation of indazoles is a key transformation for synthesizing compounds with applications in materials science and pharmaceuticals. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are the most common methods for achieving N-arylation of the indazole core. nih.govorganic-chemistry.org These methods are effective for coupling indazoles with a variety of aryl iodides and bromides. semanticscholar.org

The use of a copper(I) iodide (CuI) catalyst in combination with a diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA), has proven to be a general and effective system. organic-chemistry.orgsemanticscholar.org These conditions tolerate a wide range of functional groups on both the indazole and the aryl halide, including nitriles, ketones, and esters. nih.gov For 3-aminoindazoles specifically, copper-catalyzed methods have been developed that show high selectivity for arylation at the N-1 position. mtroyal.caresearchgate.net

| Indazole Substrate | Aryl Halide | Catalyst/Ligand/Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1H-Indazole | 4-Iodotoluene | CuI / DMEDA / K₂CO₃ | Toluene | 96% | organic-chemistry.org |

| 1H-Indazole | 4-Bromobenzonitrile | CuI / DMEDA / K₂CO₃ | Toluene | 91% | organic-chemistry.org |

| 3-Amino-5-bromo-1H-indazole | 4-Bromotoluene | CuI / DMCDA / K₃PO₄ | Dioxane | 81% (N-1) | researchgate.net |

| 3-Amino-1H-indazole | 1-Bromo-4-methoxybenzene | CuI / DMCDA / K₃PO₄ | Dioxane | 90% (N-1) | researchgate.net |

The primary amino group at the C3 position of the indazole ring is a key functional handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

The C3-amino group of an indazole can undergo diazotization, a reaction characteristic of primary aromatic amines. This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgnih.gov The reaction converts the amino group into a diazonium salt (-N₂⁺). chemguide.co.uk

The resulting indazole-3-diazonium salt is a reactive electrophile. It can subsequently undergo a diazo coupling reaction with an electron-rich aromatic compound, such as a phenol or an aniline derivative. chemguide.co.ukyoutube.com In this electrophilic aromatic substitution reaction, the diazonium ion attacks the activated aromatic ring, typically at the para position, to form a highly colored azo compound, characterized by the -N=N- linkage that connects the indazole and the aromatic ring. youtube.com This reaction provides a pathway to synthesize novel azo dyes and other functionalized indazole derivatives.

Transformations of the Aminoposition (C3)

Amidation and Sulfonamidation

The presence of a primary amino group at the C3 position of the indazole ring makes this compound a suitable substrate for acylation and sulfonylation reactions, leading to the formation of amide and sulfonamide derivatives, respectively. These reactions are fundamental in medicinal chemistry for introducing diverse functionalities that can modulate the biological activity of the parent molecule.

Amidation: The 3-amino group can readily react with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding amides. The reaction typically proceeds under basic conditions to neutralize the hydrogen halide or carboxylic acid byproduct. Common bases employed include tertiary amines like triethylamine or pyridine. The choice of solvent can influence the reaction rate and yield, with aprotic solvents like dichloromethane or dimethylformamide being frequently used nih.govsigmaaldrich.com. For instance, the reaction of a 3-aminoindazole with an acyl chloride in the presence of a base provides the N-(1H-indazol-3-yl)amide.

A general representation of the amidation reaction is as follows:

With Acyl Chlorides:

Reagents: Acyl chloride (R-COCl), Base (e.g., Triethylamine)

Product: N-(6-(dimethoxymethyl)-1H-indazol-3-yl)amide

With Acid Anhydrides:

Reagents: Acid anhydride ((RCO)₂O), Base (optional, depending on substrate reactivity)

Product: N-(6-(dimethoxymethyl)-1H-indazol-3-yl)amide and a carboxylic acid byproduct. Two equivalents of the amine are required if a base is not used libretexts.orglibretexts.orgyoutube.com.

| Acylating Agent | Reagents and Conditions | Product Type |

| Acyl Chloride | RCOCl, Triethylamine, CH₂Cl₂ | Amide |

| Acid Anhydride | (RCO)₂O, Pyridine (optional) | Amide |

Sulfonamidation: Similarly, sulfonamides can be synthesized by reacting the 3-amino group with sulfonyl chlorides (R-SO₂Cl) in the presence of a base. This reaction is a common method for installing a sulfonamide moiety, which is a key functional group in many pharmaceutical agents sigmaaldrich.comwikipedia.org. The reaction conditions are analogous to those used for amidation, typically employing a base like pyridine or triethylamine in an aprotic solvent.

With Sulfonyl Chlorides:

Reagents: Sulfonyl chloride (R-SO₂Cl), Base (e.g., Pyridine)

Product: N-(6-(dimethoxymethyl)-1H-indazol-3-yl)sulfonamide

| Sulfonylating Agent | Reagents and Conditions | Product Type |

| Sulfonyl Chloride | RSO₂Cl, Pyridine, Dichloromethane | Sulfonamide |

Reactivity at the Dimethoxymethyl Group (C6)

The dimethoxymethyl group at the C6 position serves as a protected form of a formyl (aldehyde) group. This latent functionality can be unmasked under specific conditions, providing a handle for further synthetic transformations.

Hydrolysis and Aldehyde Formation

The dimethoxymethyl group, an acetal, is stable under basic and neutral conditions but can be readily hydrolyzed to the corresponding aldehyde under acidic conditions. This transformation is a standard procedure in organic synthesis for the deprotection of carbonyl groups. The reaction involves the protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol to form an oxonium ion, which is then attacked by water. Subsequent proton transfer and elimination of a second molecule of methanol yield the aldehyde nih.gov.

The product of this hydrolysis is 3-amino-1H-indazole-6-carbaldehyde. The efficiency of the hydrolysis is dependent on the acid strength and reaction temperature.

| Starting Material | Reagents and Conditions | Product |

| This compound | Aqueous Acid (e.g., HCl, H₂SO₄), Heat | 3-Amino-1H-indazole-6-carbaldehyde |

Subsequent Functionalization via the Aldehyde Intermediate

The newly formed aldehyde group in 3-amino-1H-indazole-6-carbaldehyde is a versatile functional group that can participate in a variety of chemical reactions, allowing for the introduction of diverse substituents at the C6 position. These reactions include, but are not limited to:

Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine intermediate, which can then be reduced in situ with a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding secondary or tertiary amine.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) allows for the conversion of the aldehyde into an alkene. The geometry of the resulting alkene is dependent on the nature of the ylide.

Aldol Condensation: Under basic or acidic conditions, the aldehyde can react with enolates or other nucleophiles to form β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Regioselective Modifications of the Indazole Ring System

The indazole ring system possesses two nitrogen atoms, N1 and N2, both of which can potentially be functionalized. The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, the reaction conditions (base, solvent, temperature), and the substituents already present on the indazole ring acs.orgnih.govresearchgate.netnih.gov.

For 6-substituted-1H-indazol-3-amines, N-alkylation is a common modification. The use of different bases and solvents can direct the alkylation to either the N1 or N2 position. For instance, it has been observed that using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) can favor N1 alkylation, potentially due to the formation of a sodium salt that directs the electrophile to the N1 position researchgate.netnih.gov. Conversely, employing a stronger base in a more polar solvent might lead to a different regiochemical outcome.

The electronic nature of the substituents on the indazole ring also plays a crucial role. Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms, thereby affecting the regioselectivity of the reaction nih.gov.

| Reaction Type | Reagents and Conditions | Major Product |

| N1-Alkylation | Alkyl halide, NaH, THF | 1-Alkyl-6-(dimethoxymethyl)-1H-indazol-3-amine |

| N2-Alkylation | (Varies, may involve different base/solvent combinations) | 2-Alkyl-6-(dimethoxymethyl)-2H-indazol-3-amine |

Stereochemical Considerations in this compound Synthesis and Derivatization

The parent molecule, this compound, is achiral and its synthesis from achiral precursors does not typically introduce any stereocenters. However, stereochemical considerations can become important during the derivatization of this compound.

For instance, if the amidation or sulfonamidation reactions (Section 2.4.2.2) are carried out with chiral, non-racemic acylating or sulfonylating agents, the resulting products will be diastereomers. Similarly, reactions at the aldehyde group, once deprotected (Section 2.4.3.2), can lead to the formation of new stereocenters. For example, the reduction of a prochiral ketone formed from the aldehyde intermediate would result in a chiral secondary alcohol. The stereochemical outcome of such reactions would depend on the reagents and conditions employed, with the potential for diastereoselective or enantioselective transformations if chiral reagents or catalysts are used.

Furthermore, recent advancements in asymmetric catalysis have enabled the enantioselective functionalization of heterocyclic compounds mit.edusemanticscholar.orgnsf.gov. While specific examples for this compound are not prevalent in the literature, the principles of asymmetric synthesis could be applied to its derivatives. For example, an asymmetric reduction of an imine formed from the 6-formyl derivative could lead to the synthesis of a single enantiomer of a chiral amine.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 6 Dimethoxymethyl 1h Indazol 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. For 6-(Dimethoxymethyl)-1H-indazol-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, offering deep insights into the molecule's connectivity and spatial arrangement.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indazole ring, the protons of the dimethoxymethyl group, and the amine and N-H protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents. The indazole ring protons' splitting patterns (singlet, doublet, doublet of doublets) are critical for determining their relative positions.

Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the indazole core. The carbons of the dimethoxymethyl group will appear in the aliphatic region of the spectrum.

Expected ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-4 | ~7.5 - 7.6 | d | ~8.5 |

| H-5 | ~6.9 - 7.0 | dd | ~8.5, ~1.5 |

| H-7 | ~7.3 - 7.4 | s | - |

| NH₂ | ~5.0 - 5.5 | br s | - |

| CH(OCH₃)₂ | ~5.4 - 5.5 | s | - |

| (OCH₃)₂ | ~3.3 - 3.4 | s | - |

| N-H | ~11.5 - 12.0 | br s | - |

Expected ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-3 | ~145 - 147 |

| C-3a | ~115 - 117 |

| C-4 | ~120 - 122 |

| C-5 | ~110 - 112 |

| C-6 | ~135 - 137 |

| C-7 | ~108 - 110 |

| C-7a | ~140 - 142 |

| CH(OCH₃)₂ | ~102 - 104 |

| OCH₃ | ~52 - 54 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To overcome the limitations of 1D NMR and to establish unambiguous structural connectivity, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show correlations between the adjacent aromatic protons (H-4 and H-5), which is crucial for their definitive assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the signals for H-4, H-5, and H-7 would show cross-peaks with C-4, C-5, and C-7, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While less critical for the primary structure elucidation of this relatively rigid molecule, it can provide conformational information and confirm through-space interactions between nearby protons, such as between the acetal (B89532) proton and the H-5 and H-7 protons on the indazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₀H₁₃N₃O₂. The expected exact mass can be calculated and compared with the experimental value to provide strong evidence for the compound's identity.

Expected HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Expected Observed Mass [M+H]⁺ |

|---|---|---|

| C₁₀H₁₃N₃O₂ | 208.1086 | Within 5 ppm of calculated value |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting product ions provides detailed insights into the molecule's structure and connectivity.

For this compound, characteristic fragmentation pathways are expected to involve the loss of the dimethoxymethyl group or parts of it. For instance, the loss of a methoxy (B1213986) group (-OCH₃) or formaldehyde (B43269) (CH₂O) from the acetal is a likely fragmentation pathway. Cleavage of the indazole ring itself can also occur, leading to characteristic fragment ions that can help to confirm the core structure. The study of these fragmentation pathways is crucial for the structural confirmation and for the identification of related derivatives.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amine and the indazole ring, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the aromatic ring, and C-O stretching of the dimethoxymethyl group.

Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H (amine and indazole) | Stretching | 3400 - 3200 (broad) | 3400 - 3200 (weak) |

| C-H (aromatic) | Stretching | 3100 - 3000 | 3100 - 3000 (strong) |

| C-H (aliphatic) | Stretching | 3000 - 2850 | 3000 - 2850 (strong) |

| C=C, C=N (aromatic ring) | Stretching | 1620 - 1450 | 1620 - 1450 (strong) |

| C-O (acetal) | Stretching | 1150 - 1050 (strong) | 1150 - 1050 (weak) |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is a powerful technique that provides precise three-dimensional information about the atomic arrangement within a crystal lattice. This method is indispensable for unambiguously determining the molecular structure, stereochemistry, and solid-state organization of indazole derivatives. Although specific crystallographic data for this compound is not publicly available, analysis of closely related indazole structures provides insight into the expected structural features.

For instance, the crystal structure of a related compound, 1,3-Dimethyl-1H-indazol-6-amine, has been determined, offering a model for the molecular geometry and interactions of the indazole-amine core. nih.govresearchgate.net Studies on such analogs reveal that the indazole ring system is typically almost planar. nih.govresearchgate.net

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by various intermolecular interactions. These non-covalent forces, including hydrogen bonds, van der Waals forces, and π-π stacking, dictate the physical properties of the solid material.

| Interaction (D—H···A) | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N3—H3A···N1 | 0.89 | 2.32 | 3.203 | 169 |

| N3—H3B···N3 | 0.91 | 2.48 | 3.384 | 175 |

For this compound, one would expect similar N–H···N hydrogen bonds. Additionally, the oxygen atoms of the dimethoxymethyl group could act as hydrogen bond acceptors, potentially forming C–H···O or N–H···O interactions, further stabilizing the crystal lattice. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these various intermolecular contacts within a crystal, mapping out the regions of close contact between neighboring molecules. nih.govmdpi.com

Conformational Analysis in the Crystalline State

Conformational analysis in the solid state examines the specific spatial arrangement (conformation) of the molecule as it exists in the crystal. X-ray crystallography provides a static snapshot of the molecule's preferred conformation, which is influenced by the crystal packing forces.

For indazole derivatives, a key feature is the planarity of the fused bicyclic ring system. In the case of 1,3-Dimethyl-1H-indazol-6-amine, the indazole ring system is observed to be nearly planar, with only a very slight deviation of the atoms from the mean plane. nih.govresearchgate.net For this compound, the conformational analysis would focus on:

The degree of planarity of the indazole core.

The torsion angles defining the orientation of the dimethoxymethyl substituent at the C6 position relative to the benzene (B151609) ring.

The orientation of the amine group at the C3 position.

The interplay between intramolecular steric effects and the intermolecular interactions that maximize packing efficiency determines the final observed conformation in the crystal.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a fundamental technique for separating, identifying, and purifying components of a mixture. For pharmaceutical intermediates like this compound, chromatographic methods are essential for quality control and production.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like indazole derivatives. nih.gov It offers high resolution, sensitivity, and reproducibility, making it ideal for detecting and quantifying impurities in a sample.

A typical HPLC method for an amino-indazole derivative would involve a reversed-phase column (e.g., C8 or C18) where the compound is separated based on its hydrophobicity. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic indazole ring absorbs UV light. By comparing the chromatogram of a sample to that of a reference standard, the purity can be accurately determined, and impurities can be quantified based on their peak areas. The method can be scaled up for preparative separation to isolate impurities. sielc.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C8 or C18, 5 µm particle size |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and aqueous buffer (e.g., KH₂PO₄) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220-300 nm |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov However, many pharmaceutical compounds, including amino-indazoles, are not sufficiently volatile for direct GC analysis due to their polar functional groups (–NH2). sigmaaldrich.com

To analyze these compounds by GC-MS, a derivatization step is necessary. sigmaaldrich.com This involves a chemical reaction to convert the polar N-H groups into less polar, more volatile moieties. A common approach is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thescipub.comresearchgate.net

Once derivatized, the volatile TMS-derivative of this compound can be injected into the GC-MS system. The components are separated on the GC column based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for the identification of the parent compound and any volatile impurities or related substances. nih.gov

Preparative Chromatography for Scale-Up

When larger quantities of a purified compound are needed for further research, characterization, or synthesis, preparative chromatography is employed. waters.com This technique operates on the same principles as analytical chromatography but uses larger columns and higher flow rates to handle greater sample loads.

For the isolation and purification of this compound, methods like flash column chromatography or preparative HPLC are commonly used. google.comgoogle.com In a typical laboratory setting, flash chromatography on a silica (B1680970) gel column is a standard method for purifying reaction products. researchgate.net The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity (e.g., a mixture of heptane (B126788) and ethyl acetate), separating the desired compound from starting materials, by-products, and other impurities. google.com For higher purity or more difficult separations, preparative HPLC offers superior resolution and is a widely used industrial technique for isolating pharmaceutical intermediates. nih.gov

Computational and Theoretical Studies on 6 Dimethoxymethyl 1h Indazol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to model the electronic structure of a molecule, which governs its stability, reactivity, and spectroscopic properties. These methods solve the Schrödinger equation, or approximations of it, to determine the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.com This approach allows for the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. ugm.ac.id

For indazole derivatives, DFT calculations can reveal how different substituents affect the electronic properties of the core structure. nih.govresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. ugm.ac.id While specific DFT data for 6-(Dimethoxymethyl)-1H-indazol-3-amine is not available, studies on similar heterocyclic compounds provide representative values for such analyses.

Table 1: Representative Frontier Orbital Energies (DFT) for a Heterocyclic Compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.25 | Indicates regions with electron-donating capability. |

| LUMO | -1.75 | Indicates regions susceptible to nucleophilic attack. |

Note: The data in this table is illustrative for a representative molecule and not the specific results for this compound.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is calculated to predict how a molecule will interact with other charged species. The MEP map uses a color scale to denote different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green represents areas of neutral potential.

For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the indazole ring and the oxygen atoms of the dimethoxymethyl group, identifying these as potential hydrogen bond acceptors. The amine group's hydrogen atoms would exhibit a positive potential, marking them as hydrogen bond donors. This analysis is crucial for understanding non-covalent interactions, which are fundamental to ligand-protein binding.

Molecular Docking and Dynamics Simulations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for elucidating the molecular basis of their interaction.

The 1H-indazole-3-amine scaffold is recognized as an effective "hinge-binding" fragment in many kinase inhibitors. nih.gov Docking studies of indazole derivatives often reveal key interactions within the ATP-binding site of protein kinases. These interactions typically involve hydrogen bonds between the indazole's amine group or ring nitrogens and amino acid residues in the hinge region of the protein. nih.gov

A molecular docking simulation of this compound with a target protein would aim to:

Predict Binding Affinity: Calculated as a scoring function (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction.

Identify Key Interactions: Detail the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. For instance, the amine group at the 3-position could act as a hydrogen bond donor, while the dimethoxymethyl group at the 6-position could engage in hydrophobic or polar interactions within a specific sub-pocket of the binding site.

Table 2: Example of Molecular Docking Results for an Indazole Derivative

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| Tyrosine Kinase | -8.5 | Met793 | Hydrogen Bond |

| Leu718 | Hydrophobic | ||

| Val726 | Hydrophobic |

Note: This table presents hypothetical data to illustrate typical docking results for this class of compounds.

While standard molecular docking often treats the receptor as rigid, molecular dynamics (MD) simulations can be used to study the dynamic nature of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, providing insights into how the protein's conformation might change upon ligand binding (a concept known as "induced fit"). These simulations can also assess the stability of the predicted binding pose from docking studies over a period of nanoseconds, confirming whether the key interactions are maintained.

Prediction of Pharmacokinetic and Pharmacodynamic Properties (Computational ADME/PK)

Before a compound can be considered a viable drug candidate, it must possess a suitable profile for Absorption, Distribution, Metabolism, and Excretion (ADME), as well as favorable Pharmacokinetics (PK). diva-portal.org Computational models are widely used to predict these properties early in the drug discovery process, reducing the time and cost associated with experimental failures. nih.gov

In silico ADME/PK prediction for this compound would involve calculating various molecular descriptors and using them as input for established predictive models.

Table 3: Predicted ADME/PK Properties for a Drug-like Molecule

| Property | Predicted Value | Significance |

|---|---|---|

| Absorption | ||

| LogP (Octanol/Water Partition) | 2.5 | Measures lipophilicity, affecting solubility and permeability. |

| Topological Polar Surface Area (TPSA) | 75 Ų | Predicts cell permeability; values <140 Ų are generally favorable. researchgate.net |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Low | Indicates whether the compound is likely to cross into the central nervous system. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Unlikely | Predicts potential for drug-drug interactions. |

| Excretion |

Note: The data presented is representative for a molecule of this type and not based on specific experimental or computational results for this compound.

These computational predictions help to identify potential liabilities, such as poor absorption or a high probability of metabolic breakdown, that may need to be addressed through further chemical modification.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Modeling

In silico ADME modeling involves the use of computational models to predict the pharmacokinetic properties of a compound. These predictions are crucial in early-stage drug discovery to assess the potential of a molecule to be orally bioavailable and to reach its target in the body. Typically, this would involve calculating parameters such as:

Absorption: Predicted human intestinal absorption (HIA), cell permeability (e.g., Caco-2), and P-glycoprotein substrate/inhibitor status.

Distribution: Predictions of plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of likely metabolic sites by cytochrome P450 enzymes.

Excretion: Predictions related to the route and rate of elimination from the body.

For this compound, no published studies were found that report these specific in silico ADME parameters. A hypothetical data table for such properties remains unpopulated due to the lack of source data.

| ADME Property | Predicted Value | Method/Software |

| Human Intestinal Absorption | Data not available | |

| Caco-2 Permeability | Data not available | |

| Blood-Brain Barrier Permeability | Data not available | |

| Plasma Protein Binding (%) | Data not available | |

| CYP2D6 Inhibition | Data not available | |

| CYP3A4 Inhibition | Data not available |

Computational Toxicity Predictions (Excluding Clinical Relevance)

Computational toxicology models are used to forecast the potential for a chemical to cause harm. These predictions cover various endpoints, including:

Mutagenicity/Genotoxicity: (e.g., Ames test predictions).

Carcinogenicity: Predictions based on structural alerts.

Hepatotoxicity: Potential for liver damage.

Cardiotoxicity: (e.g., hERG channel inhibition).

Skin Sensitization.

No specific computational toxicity assessments for this compound are available in the scientific literature.

| Toxicity Endpoint | Prediction | Confidence |

| Ames Mutagenicity | Data not available | |

| Carcinogenicity | Data not available | |

| hERG Inhibition | Data not available | |

| Hepatotoxicity | Data not available |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This process involves:

Descriptor Generation and Selection

A range of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for a series of derivatives of the this compound scaffold. These descriptors quantify various aspects of the molecular structure.

Model Development and Validation

A statistical model (e.g., multiple linear regression, partial least squares, machine learning algorithms) is then built to correlate the selected descriptors with the observed biological activity. The model's predictive power is assessed through rigorous internal and external validation techniques.

No QSAR studies involving derivatives of this compound have been published, meaning no specific descriptors, models, or validation statistics can be reported.

Cheminformatics Approaches for Library Design Based on the this compound Scaffold

Cheminformatics tools are often used to design libraries of compounds for screening. This can involve:

Scaffold Hopping: Finding new core structures with similar properties.

Enumeration: Systematically creating a virtual library of derivatives by attaching various substituents to the this compound core.

Diversity Analysis: Ensuring a wide range of chemical properties is covered by the designed library.

Filtering: Using ADME and toxicity filters to remove compounds with predicted undesirable properties.

There is no available research detailing the use of the this compound scaffold in cheminformatics-driven library design.

Mechanistic Biological Investigations of 6 Dimethoxymethyl 1h Indazol 3 Amine and Its Analogs

Target Identification and Validation Strategies

Identifying the molecular targets of small molecules is a critical step in understanding their mechanism of action. For indazole-based compounds, a variety of advanced techniques are employed to elucidate their protein binding partners and validate these interactions.

Affinity Chromatography and Proteomics Approaches

A powerful and widely used method for target identification is affinity chromatography coupled with mass spectrometry-based proteomics. This approach involves chemically modifying the small molecule of interest to immobilize it onto a solid support, such as chromatography beads. This "baited" matrix is then incubated with a complex biological sample, like a cell lysate.

Proteins that bind to the immobilized indazole analog are selectively captured and retained on the matrix, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry. This technique allows for the unbiased identification of potential protein targets in their near-native state.

Genetic Screens for Target Deconvolution

Genetic screening offers an alternative and complementary approach to proteomics for target identification. These methods are particularly useful for understanding the mechanism of action of compounds identified through phenotypic screens (screens that look for a specific biological effect without prior knowledge of the target).

One of the most powerful genetic screening tools is CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats)-based screening. nih.gov In a typical loss-of-function CRISPR screen, a library of guide RNAs is used to systematically knock out every gene in a population of cells. These cells are then treated with the compound of interest. If the knockout of a particular gene confers resistance or sensitivity to the compound, it suggests that the protein encoded by that gene is either the direct target of the compound or is involved in the same biological pathway. nih.govnih.gov

For instance, a CRISPR-based screen could identify a specific kinase or receptor whose knockout prevents the cellular effects of an indazole-based compound, thereby pointing to it as the likely target. nih.gov This method is advantageous as it does not require chemical modification of the compound and can identify targets regardless of their abundance in the cell. nih.gov

Enzyme Inhibition and Activation Studies (In Vitro)

The 1H-indazole-3-amine scaffold is a key structural feature in a multitude of enzyme inhibitors, particularly kinase inhibitors. nih.gov In vitro enzymatic assays are fundamental for characterizing the potency, selectivity, and mechanism of action of these compounds.

Kinetic Characterization of Enzyme Modulation

Enzyme kinetic studies are essential for quantifying the inhibitory or activating effects of a compound. These assays typically measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the compound. From this data, key parameters such as the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a standard measure of a compound's potency.

Many indazole-based kinase inhibitors have been characterized using such assays. For example, a series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activity against various cancer-related kinases. The IC50 values obtained from these studies are crucial for establishing structure-activity relationships (SAR), which guide the optimization of lead compounds to improve their potency and selectivity. nih.govresearchgate.net

Below is an example of an interactive data table summarizing the in vitro inhibitory activity of a hypothetical series of 1H-indazole-3-amine analogs against a target kinase.

Table 1: In Vitro Inhibitory Activity of 1H-Indazole-3-amine Analogs against Target Kinase X

| Compound | R1 Group | R2 Group | IC50 (nM) |

|---|---|---|---|

| Analog A | H | H | 500 |

| Analog B | Cl | H | 150 |

| Analog C | H | CH3 | 300 |

| Analog D | Cl | CH3 | 50 |

| Analog E | F | OCH3 | 75 |

Allosteric Modulation Mechanisms

In addition to direct inhibition at the enzyme's active site (orthosteric inhibition), some compounds can modulate enzyme activity by binding to a different, allosteric site. nih.govmdpi.com This binding event induces a conformational change in the enzyme that alters its activity. Allosteric modulators can be either positive (enhancing activity) or negative (inhibiting activity). nih.gov

The indazole scaffold has been incorporated into molecules designed as allosteric modulators. acs.orgresearchgate.net For example, indazole arylsulfonamides have been developed as allosteric antagonists for the CC-chemokine receptor 4 (CCR4). acs.org These compounds bind to an intracellular site on the receptor, distinct from the binding site of the natural ligand, and inhibit its signaling. acs.org The advantage of allosteric modulators is that they can offer greater selectivity compared to orthosteric inhibitors, as allosteric sites are often less conserved across related proteins. mdpi.com

Receptor Binding Assays and Functional Agonism/Antagonism (In Vitro)

Beyond enzymes, G-protein coupled receptors (GPCRs), such as serotonin (B10506) receptors, are also significant targets for indazole-containing compounds. nih.gov In vitro receptor binding and functional assays are critical for determining the affinity and efficacy of these molecules.

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. nih.gov These assays use a radioactively labeled ligand (a molecule known to bind to the receptor) and measure the ability of the test compound to compete with and displace the radioligand. ccmb.res.in The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, from which the binding affinity (Ki) can be calculated.

Once binding is established, functional assays are used to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor). mdpi.com For serotonin receptors, which are often coupled to intracellular calcium signaling, a common functional assay measures changes in intracellular calcium levels in cells expressing the receptor of interest. An agonist will cause an increase in calcium, while an antagonist will block the increase caused by a known agonist. mdpi.com The potency of an agonist is typically reported as the half-maximal effective concentration (EC50), which is the concentration that produces 50% of the maximal response.

The following interactive table provides representative data for a series of indazole analogs evaluated for their activity at a specific serotonin receptor subtype.

Table 2: In Vitro Activity of Indazole Analogs at Serotonin Receptor 5-HT2A

| Compound | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50, nM) | Efficacy (% of Max Response) |

|---|---|---|---|---|

| Analog G | 25 | Agonist | 50 | 95 |

| Analog H | 10 | Antagonist | N/A | N/A |

| Analog I | 150 | Partial Agonist | 200 | 45 |

| Analog J | 5 | Agonist | 15 | 100 |

| Analog K | 80 | Antagonist | N/A | N/A |

Radioligand Binding Displacement Studies

Radioligand binding assays are a fundamental technique used to characterize the interaction of a compound with a specific receptor. nih.gov This method involves the use of a radiolabeled ligand that is known to bind to the target receptor. The assay measures the ability of a test compound, such as 6-(dimethoxymethyl)-1H-indazol-3-amine or its analogs, to displace the radiolabeled ligand from the receptor.

The general principle of these assays involves incubating a preparation of the target receptor (which can be in the form of cell membranes or purified protein) with a fixed concentration of a radioligand. nih.gov Increasing concentrations of the unlabeled test compound are then added to the mixture. If the test compound binds to the same site as the radioligand, it will compete for binding and displace the radioligand. The amount of bound radioactivity is then measured, and the data is used to determine the binding affinity of the test compound, typically expressed as the inhibitor concentration that displaces 50% of the specific binding of the radioligand (IC50). From the IC50 value, the equilibrium dissociation constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor.

While specific radioligand binding displacement data for this compound is not publicly available, this technique would be a critical first step in identifying and characterizing its molecular targets.

Cell-Based Reporter Gene Assays for Receptor Activation

Cell-based reporter gene assays are powerful tools for assessing the functional activity of a compound at a specific receptor or pathway. These assays utilize a reporter gene (such as luciferase or β-galactosidase) that is under the transcriptional control of a specific response element. This response element is, in turn, activated or inhibited by the signaling pathway of interest.

For a compound like this compound, a reporter gene assay could be used to determine if it acts as an agonist or antagonist at a particular receptor. For example, cells would be engineered to express the target receptor and a reporter gene construct. Upon treatment with the compound, any modulation of the receptor's activity would lead to a change in the expression of the reporter gene, which can be quantified by measuring the light output (for luciferase) or color change (for β-galactosidase). These assays are instrumental in determining a compound's potency (EC50 for agonists or IC50 for antagonists) and efficacy in a cellular context.

Currently, there are no published cell-based reporter gene assay results specifically for this compound.

Cellular Pathway Modulation and Signal Transduction Studies (In Vitro)

Western Blotting and Immunofluorescence for Protein Expression and Localization

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins within a cell or tissue lysate. This method is crucial for understanding how a compound affects cellular signaling pathways. For instance, studies on an analog of 1H-indazol-3-amine, compound 6o, have utilized Western blotting to investigate its effect on apoptosis-related proteins in K562 chronic myeloid leukemia cells. researchgate.netnih.gov The results indicated that compound 6o treatment led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.gov Furthermore, the study examined the impact on the p53/MDM2 pathway, revealing changes in the expression of p53 and MDM2 proteins upon treatment. researchgate.netnih.gov

Table 1: Effect of Compound 6o on Protein Expression in K562 Cells

| Protein | Effect of Treatment | Pathway Implication | Reference |

| Bcl-2 | Decreased Expression | Pro-apoptotic | nih.gov |

| Bax | Increased Expression | Pro-apoptotic | nih.gov |

| p53 | Altered Expression | Cell Cycle Control/Apoptosis | researchgate.netnih.gov |

| MDM2 | Altered Expression | p53 Regulation | researchgate.netnih.gov |

Immunofluorescence is another key technique that allows for the visualization of the subcellular localization of proteins. researchgate.net While no specific immunofluorescence data for this compound or its close analogs are available, this method would be valuable in determining if the compound induces the translocation of key signaling proteins, such as transcription factors, from the cytoplasm to the nucleus, providing further insight into its mechanism of action.

Gene Expression Profiling (RNA-seq, qPCR)

Gene expression profiling techniques, such as RNA-sequencing (RNA-seq) and quantitative polymerase chain reaction (qPCR), are used to assess the impact of a compound on the transcriptome of a cell. gmo-qpcr-analysis.comnih.gov RNA-seq provides a comprehensive, unbiased view of the expression levels of all genes, while qPCR is used to validate the expression changes of a smaller number of target genes. nih.govresearchgate.net

These methods could be employed to understand the broader cellular response to this compound. For example, treating cells with the compound and subsequently performing RNA-seq could identify entire pathways that are up- or down-regulated. This information can help in formulating hypotheses about the compound's mechanism of action and potential off-target effects. To date, no specific gene expression profiling studies have been published for this compound.

High-Content Imaging for Phenotypic Screening

High-content imaging (HCI) is a powerful technology that combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in cells. youtube.comdiva-portal.org This approach allows for the unbiased screening of compounds and the identification of subtle cellular changes that might be missed by other methods. mdpi.com

In the context of this compound, HCI could be used to assess its effects on a wide range of cellular features, such as cell morphology, cell cycle progression, cytoskeletal organization, and organelle health. mdpi.com By staining cells with multiple fluorescent dyes that label different subcellular compartments, a detailed "fingerprint" of the compound's effect can be generated. This phenotypic profile can then be compared to those of reference compounds with known mechanisms of action to infer the biological activity of the test compound. There are currently no available high-content imaging data for this compound.

Phenotypic Screening in Model Organisms (Non-human, Pre-clinical)

For analogs of 1H-indazol-3-amine, such as compound 6o, in vitro studies have demonstrated effects on the cell cycle of cancer cells. researchgate.net Specifically, treatment of K562 cells with compound 6o led to an increase in the G0/G1 cell population and a decrease in the S phase population, suggesting that it exerts its antitumor properties by affecting cell cycle distribution. nih.gov While these are in vitro findings, they provide a basis for designing in vivo phenotypic screens to assess the antitumor efficacy of such compounds in animal models of cancer. There are no published in vivo phenotypic screening data for this compound.

Zebrafish Embryo Assays for Developmental Biology

The zebrafish (Danio rerio) is a powerful vertebrate model for studying developmental biology and toxicology due to its rapid, external embryonic development and optical transparency. nih.govbosterbio.comnumberanalytics.com These features permit real-time visualization of organogenesis and the impact of chemical compounds on developmental processes. bosterbio.comnumberanalytics.com Assays in zebrafish embryos could be employed to assess the potential developmental toxicity of this compound.

For instance, exposure of zebrafish embryos to various indazole analogs or other heterocyclic compounds has been shown to induce a range of developmental defects. frontiersin.orgnih.govnih.gov A hypothetical study on an analogous indazole compound might yield results assessing mortality, hatching rates, and the incidence of specific malformations.

Table 1: Illustrative Developmental Toxicity Endpoints for an Indazole Analog in Zebrafish Embryo Assay Note: This data is hypothetical and for illustrative purposes only.

| Concentration (µM) | Mortality Rate (%) at 96 hpf | Hatching Rate (%) at 72 hpf | Malformation Rate (%) at 96 hpf | Predominant Malformations |

|---|---|---|---|---|

| Control (0.1% DMSO) | 5 | 95 | 4 | None |

| 1 | 8 | 92 | 15 | Pericardial edema |

| 5 | 15 | 78 | 45 | Pericardial edema, spinal curvature |

| 10 | 35 | 55 | 88 | Severe edema, spinal curvature, yolk sac malformation |

hpf: hours post-fertilization

Such an assay would involve exposing embryos to a range of concentrations of the test compound and monitoring their development over several days. Key endpoints would include survival, hatching success, and morphological changes such as body axis defects, edema, and craniofacial abnormalities. frontiersin.orgnih.gov

C. elegans Studies for Longevity and Stress Response

The nematode Caenorhabditis elegans is a premier model for research on aging, longevity, and stress resistance. nih.govcarleton.edumdpi.com Its short lifespan, genetic tractability, and well-understood stress response pathways make it ideal for screening compounds that may extend lifespan or protect against environmental stressors. nih.govmdpi.com Manipulations that increase longevity in C. elegans often also enhance resistance to various stressors, including oxidative and thermal stress. nih.govaging-us.com

Investigations into the effects of this compound or its analogs would likely involve lifespan assays and stress survival tests. For example, worms could be cultured on media containing the compound and their survival monitored over time. Other studies have shown that certain small molecules can extend the lifespan of C. elegans and improve resistance to stressors like heat or pro-oxidants. nih.govelifesciences.orgmdpi.com

Table 2: Representative Data from C. elegans Lifespan and Stress Resistance Assays for a Hypothetical Analog Note: This data is hypothetical and for illustrative purposes only.

| Treatment Group | Mean Lifespan (Days) | Percent Increase in Mean Lifespan | Survival after Thermal Stress (%) | Survival after Oxidative Stress (%) |

|---|---|---|---|---|

| Control (Vehicle) | 18.5 | N/A | 35 | 40 |

These studies often delve into the underlying molecular pathways, such as the insulin/IGF-1 signaling (IIS) pathway, which is a key regulator of longevity and stress resistance in C. elegans. mdpi.com

Drosophila melanogaster Models for Disease Pathways

The fruit fly, Drosophila melanogaster, is a versatile model organism for studying the genetic and molecular mechanisms of human diseases, including neurodegenerative disorders and cancer. mdpi.combiologists.comnih.gov Approximately 75% of human disease-causing genes have a recognizable homolog in the fly, making it a powerful tool for investigating disease pathways and for therapeutic screening. biologists.comwikipedia.org

While no studies have specifically used this compound in Drosophila models, the organism provides a platform to investigate the compound's effects on specific cellular processes. For example, if the compound is hypothesized to target a particular kinase involved in a cancer pathway, this can be modeled in flies. biologists.com Some pyrazole (B372694) and indazole derivatives have been tested against Drosophila for insecticidal activity, demonstrating that these core structures can be biologically active in this organism. science.gov Furthermore, Drosophila models have been used to test the effects of indole (B1671886) derivatives, which share some structural similarities with indazoles, on healthspan. nih.gov

Investigation of Off-Target Interactions and Selectivity Profiling (In Vitro/In Silico)

A crucial aspect of drug discovery and chemical biology is understanding a compound's selectivity—its tendency to interact with its intended biological target versus other unintended "off-targets." These off-target interactions can lead to unexpected biological effects or toxicity. A combination of computational (in silico) and laboratory-based (in vitro) methods are used for this purpose.

In vitro selectivity profiling often involves screening a compound against a large panel of kinases or other enzymes. For example, a study on a 3-amino-1H-indazol-6-yl-benzamide analog involved screening it against a panel of 402 kinases to determine its selectivity profile. nih.gov Such screens reveal the spectrum of proteins a compound binds to, providing a measure of its specificity. The results can be quantified as the percentage of inhibition at a given concentration or as IC50/Ki values for various targets.

Table 3: Illustrative Kinase Selectivity Profile for a Hypothetical Indazole Analog Note: This data is hypothetical and for illustrative purposes only.

| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |

|---|---|---|

| Target Kinase A | 95 | 50 |

| Off-Target Kinase B | 75 | 450 |

| Off-Target Kinase C | 20 | >10,000 |

In silico methods use computer algorithms to predict potential off-target interactions based on the chemical structure of the compound and known ligand-protein interactions. nih.govnih.gov These computational approaches can screen vast virtual libraries of proteins to identify potential binding partners, helping to prioritize experimental testing and anticipate potential adverse effects. nih.govresearchgate.net Various web-based tools and software platforms are available for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as for target prediction. zenodo.orgresearchgate.net These predictive models can flag potential liabilities, such as mutagenicity or reproductive toxicity, early in the research process.

For a novel compound like this compound, a typical workflow would involve initial in silico predictions to generate hypotheses about its likely targets and off-targets. These computational predictions would then be validated through focused in vitro assays, such as broad kinase panels or receptor binding assays, to generate a comprehensive selectivity profile. nih.govmdpi.com

Applications of 6 Dimethoxymethyl 1h Indazol 3 Amine in Pre Clinical Drug Discovery and Chemical Probe Development

6-(Dimethoxymethyl)-1H-indazol-3-amine as a Privileged Scaffold in Medicinal Chemistry

The indazole ring system is widely regarded as a "privileged scaffold" in medicinal chemistry. This concept describes molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby appearing in a variety of medicinally active compounds. researchgate.net The therapeutic importance of the indazole heterocycle is highlighted by its presence in numerous commercially available drugs and clinical candidates. researchgate.net For instance, pazopanib (B1684535) is a multi-kinase inhibitor used in cancer therapy, and niraparib (B1663559) is a PARP inhibitor for treating certain types of cancer. nih.gov

The 1H-indazol-3-amine core, a key feature of this compound, is particularly effective as a "hinge-binding" fragment. nih.gov In many protein kinases, this motif forms critical hydrogen bond interactions with the backbone amide residues of the hinge region, which connects the N- and C-lobes of the kinase domain. This anchoring ability makes it an excellent starting point for developing potent and selective kinase inhibitors. nih.gov

The 6-(Dimethoxymethyl) group on the indazole ring provides a crucial point for chemical modification and optimization. The dimethoxymethyl group is a stable acetal (B89532) that serves as a protected form of an aldehyde. This functional handle can be readily deprotected and utilized for further synthetic elaboration, allowing medicinal chemists to systematically modify the scaffold to improve properties such as potency, selectivity, and pharmacokinetics. This strategic placement of a versatile functional group enhances the value of the this compound scaffold in developing diverse libraries of compounds for drug discovery campaigns. chemimpex.com

Lead Generation and Optimization Strategies Utilizing the this compound Core

Lead generation and optimization are critical stages in drug discovery that aim to identify and refine promising hit compounds into clinical candidates. nih.govvichemchemie.com The this compound core is well-suited for these processes due to its established biological relevance and synthetic tractability.

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying high-quality lead compounds. nih.gov This approach uses libraries of small, low-molecular-weight molecules (fragments) for screening against a biological target. mdpi.com Fragments typically bind with low affinity, but they do so efficiently, making them excellent starting points for optimization. nih.govyoutube.com

The 1H-indazol-3-amine moiety is an ideal fragment due to its small size and proven ability to act as a hinge-binder for kinases. nih.gov By incorporating the 6-(dimethoxymethyl) handle, the fragment gains a vector for growth and elaboration. In an FBDD campaign, this compound could be identified as a hit that binds to a target's active site. Subsequently, medicinal chemists can utilize the 6-position to "grow" the fragment, adding chemical substituents that explore adjacent binding pockets to rapidly increase potency and selectivity. youtube.com

Structure-Based Drug Design (SBDD) utilizes high-resolution structural information of the biological target, typically from X-ray crystallography or NMR spectroscopy, to guide the design of potent inhibitors. nih.gov SBDD is often used in conjunction with FBDD to visualize how a fragment binds to its target, enabling rational optimization. semanticscholar.org

For the indazole scaffold, SBDD has been instrumental in developing potent inhibitors. For example, docking studies of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives within the ATP binding site of Fibroblast Growth Factor Receptor 1 (FGFR1) revealed key interactions. The N1 and N2 atoms of the indazole ring formed crucial hydrogen bonds with the hinge region residues (GLU562 and ALA564), while the substituent at the 6-position occupied a hydrophobic pocket. semanticscholar.orgresearchgate.net This structural insight allowed for the rational design of novel analogs with improved inhibitory activity. semanticscholar.orgresearchgate.net

Similarly, the this compound core can be optimized using SBDD. Once the binding mode is established, the 6-position can be strategically modified to introduce groups that form favorable interactions with specific sub-pockets of the target protein, leading to enhanced affinity and selectivity. semanticscholar.org

Table 1: Examples of Biologically Active Indazole Derivatives and their Targets

| Compound Class | Target(s) | Example Activity (IC₅₀) |

| N-(1H-indazol-6-yl)benzenesulfonamide Derivatives | PLK4 | 0.1 nM (Compound K22) nih.gov |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole Derivatives | FGFR1 | 30.2 nM (Compound 13a) semanticscholar.org |

| 1H-indazol-3-amine Derivatives | FGFR1 | 2.9 nM (Compound 99) nih.gov |

| 1H-indazole-3-amine Derivatives | Bcr-Abl T315I | 0.45 µM (Compound 89) nih.gov |

| 1H-indazole-3-amine Derivatives | K562 cell line | 5.15 µM (Compound 6o) nih.govresearchgate.net |

Development of Chemical Probes Based on this compound for Biological Research

Chemical probes are small molecules designed to study and manipulate biological systems. They are indispensable tools for target identification, validation, and understanding cellular pathways. researchgate.net The privileged nature of the indazole scaffold makes it an attractive starting point for the development of such probes.

Affinity probes are used to identify and isolate the protein targets of a bioactive compound. A common strategy is photoaffinity labeling, where a photoreactive group is incorporated into the molecule. nih.gov Another approach involves immobilizing the compound on a solid support to capture its binding partners from cell lysates.

The this compound scaffold is readily adaptable for the synthesis of affinity probes. The dimethoxymethyl group can be hydrolyzed to reveal a reactive aldehyde. This aldehyde can then be used to attach linkers bearing reporter tags (like biotin (B1667282) for affinity purification) or photoreactive groups (like a diazirine) through chemical reactions such as reductive amination. This synthetic versatility allows researchers to convert an indazole-based inhibitor into a powerful tool for chemoproteomic studies to identify its direct cellular targets. nih.gov For instance, indazole-based structures have been successfully radiolabeled to create potential Positron Emission Tomography (PET) probes for in vivo imaging of enzyme targets like PIM1 kinase. nih.gov

Fluorescent probes enable the visualization of biological molecules and processes in living cells with high spatial and temporal resolution. researchgate.netrsc.orgmdpi.com These probes typically consist of a targeting moiety, a linker, and a fluorophore. nih.gov